4-isopropylcyclohexanecarbonitrile chemical structure and properties
4-isopropylcyclohexanecarbonitrile chemical structure and properties
An In-Depth Technical Guide to 4-Isopropylcyclohexanecarbonitrile: Structure, Synthesis, and Applications
Introduction: A Building Block of Pharmaceutical Interest
In the landscape of modern drug discovery, the strategic use of specific molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated carbocycles, such as the cyclohexane ring, are increasingly utilized by medicinal chemists to impart favorable properties like improved metabolic stability and three-dimensional complexity, which can enhance binding affinity and selectivity.[1] Within this context, 4-isopropylcyclohexanecarbonitrile emerges as a molecule of significant interest. While not a therapeutic agent itself, its core structure is directly related to key intermediates in the synthesis of Nateglinide, an established anti-diabetic drug.[2] Nateglinide is formally a condensation product of D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid.[2] The nitrile functional group offers a versatile handle for further chemical transformations, making 4-isopropylcyclohexanecarbonitrile a valuable synthon for the exploration of new chemical entities.
This guide provides a comprehensive technical overview of 4-isopropylcyclohexanecarbonitrile, designed for researchers and drug development professionals. It details the molecule's structure and stereochemistry, proposes a robust synthetic pathway from its well-documented carboxylic acid precursor, outlines its expected analytical characterization, and discusses its potential applications in medicinal chemistry.
Chemical Structure and Stereochemistry
The fundamental structure of 4-isopropylcyclohexanecarbonitrile consists of a cyclohexane ring substituted with an isopropyl group and a nitrile group at the 1 and 4 positions. This substitution pattern gives rise to geometric isomerism.
Molecular Identity:
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IUPAC Name: 4-(propan-2-yl)cyclohexane-1-carbonitrile
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Molecular Formula: C₁₀H₁₇N
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Molecular Weight: 151.25 g/mol
Stereoisomerism: The 1,4-disubstituted cyclohexane ring can exist as two distinct diastereomers: cis and trans. In the cis isomer, both the isopropyl and nitrile groups are on the same face of the ring (either both axial or both equatorial in a ring flip). In the trans isomer, they are on opposite faces (one axial, one equatorial). The trans isomer is generally more thermodynamically stable as it allows both bulky substituents to occupy equatorial positions, minimizing steric strain.
Caption: Proposed two-step synthesis of the target nitrile from its carboxylic acid precursor.
Experimental Protocols
Step 1: Synthesis of trans-4-Isopropylcyclohexanecarboxamide
This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the primary amide.
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Acid Chloride Formation: To a solution of trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. [3]2. Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
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Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
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Amidation: Dissolve the crude acyl chloride in a water-immiscible solvent like dichloromethane and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonium hydroxide (excess).
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Workup and Isolation: Stir the biphasic mixture vigorously for 1-2 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amide.
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Purification: The product, trans-4-isopropylcyclohexanecarboxamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [4] Step 2: Dehydration of trans-4-Isopropylcyclohexanecarboxamide to Nitrile
This step employs a strong dehydrating agent to eliminate water from the primary amide, forming the nitrile.
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Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, combine the trans-4-isopropylcyclohexanecarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or p-toluenesulfonyl chloride (TsCl) in pyridine.
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Reaction Conditions: Gently heat the mixture to reflux. The optimal temperature and time will depend on the chosen dehydrating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
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Quenching and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice water. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
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Washing and Drying: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any basic residues (like pyridine), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: After removing the solvent by rotary evaporation, the crude 4-isopropylcyclohexanecarbonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization (Predicted)
As experimental spectra for 4-isopropylcyclohexanecarbonitrile are not readily available in public databases, this section provides predicted data based on the known structure and established spectroscopic principles. These predictions serve as a benchmark for researchers synthesizing and characterizing this compound. [5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of the molecule.
¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 2.30-2.50 (m, 1H): The axial proton on C1 (methine proton adjacent to the nitrile group). It is expected to be deshielded by the electron-withdrawing nitrile.
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δ 1.80-2.10 (m, 4H): Axial and equatorial protons on C2 and C6.
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δ 1.40-1.60 (m, 1H): Methine proton of the isopropyl group.
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δ 1.10-1.30 (m, 4H): Axial and equatorial protons on C3 and C5.
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δ 0.90 (d, J=7.0 Hz, 6H): The two equivalent methyl groups of the isopropyl substituent.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ ~122-125: The nitrile carbon (C≡N). A key study has shown that for cyclohexanecarbonitriles, equatorially oriented nitriles resonate downfield from their axial counterparts. [7]For the stable trans isomer where the nitrile is equatorial, a shift in this range is expected.
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δ ~44: The C4 carbon, attached to the isopropyl group.
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δ ~32: The methine carbon of the isopropyl group.
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δ ~30: The C2 and C6 carbons.
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δ ~28: The C1 carbon, attached to the nitrile group.
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δ ~25: The C3 and C5 carbons.
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δ ~20: The two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| ~2245 | C≡N | Stretch | Strong, Sharp |
| 2960-2850 | C-H (sp³) | Stretch | Strong |
| 1470-1450 | C-H | Bend (Scissoring) | Medium |
The most diagnostic peak will be the sharp, strong absorption around 2245 cm⁻¹, which is characteristic of a nitrile C≡N triple bond stretch. [8][9]The spectrum of the parent compound, cyclohexanecarbonitrile, shows a prominent nitrile peak at a similar position, providing a good reference point. [10]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of C₁₀H₁₇N. The intensity of this peak may be moderate to weak.
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Base Peak: A peak at m/z = 108 is predicted to be the base peak, resulting from the loss of the isopropyl group (•C₃H₇, mass = 43) via alpha-cleavage, a common fragmentation pathway for alkyl-substituted cycloalkanes. [11]* Other Fragments: Other significant fragments may appear from the further breakdown of the cyclohexane ring.
Applications in Drug Development and Research
The primary value of 4-isopropylcyclohexanecarbonitrile lies in its potential as a versatile intermediate in medicinal chemistry.
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Nateglinide Analogs: The trans isomer is a direct precursor to the core scaffold of Nateglinide. [12][13]By replacing the carboxylic acid with a bioisosteric group like a tetrazole or other acidic surrogates, novel analogs with potentially modified pharmacokinetic or pharmacodynamic properties could be synthesized. The nitrile group is a well-established precursor to tetrazoles.
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Scaffold for New Chemical Entities: The 1,4-disubstituted cyclohexane motif is a desirable scaffold in drug design. It provides a rigid, three-dimensional structure that can orient appended functional groups in precise vectors to interact with biological targets. The isopropyl group provides a lipophilic interaction point, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, allowing for diverse library synthesis.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~151 Da, this molecule fits within the "rule of three" for fragments. It could be used in FBDD screening campaigns to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-isopropylcyclohexanecarbonitrile is not widely available, precautions should be based on related nitrile and cyclohexane compounds.
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Toxicity: Organic nitriles should be handled with care as they can be toxic. They can be metabolized to release cyanide in vivo, although the rate and extent vary greatly.
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Handling: Use chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
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Fire Hazard: The compound is likely combustible. Keep away from heat, sparks, and open flames.
Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.
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